2-(2-bromo-4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a brominated phenoxy group, an ethyl substituent, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the 2-position.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then reacted with furan-2-ylmethylamine to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and other functional groups can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the furan ring or other functional groups.
Reduction: Reduced derivatives of the furan ring or other functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(2-bromo-4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-bromo-4-methylphenoxy)-N-(furan-2-
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-2-11-5-6-14(13(16)8-11)20-10-15(18)17-9-12-4-3-7-19-12/h3-8H,2,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUICTUNKCDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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